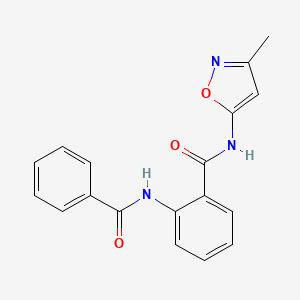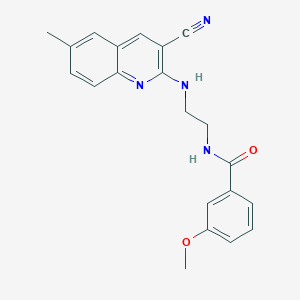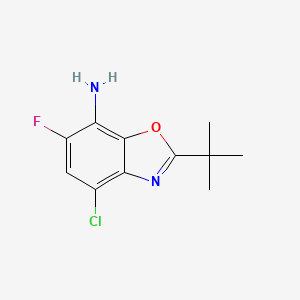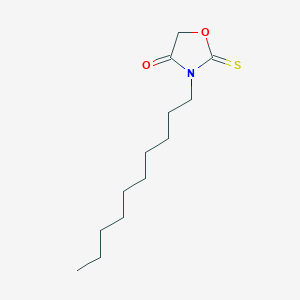
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is a compound that features a pyrrolidine ring fused with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The presence of both pyrrolidine and piperazine rings in its structure allows for diverse biological activities and interactions with various molecular targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Piperazine Derivatives: Compounds containing the piperazine ring, such as pyrazinamide and other piperazine-based drugs.
Uniqueness
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is unique due to the combination of both pyrrolidine and piperazine rings in its structure. This dual-ring system allows for diverse biological activities and interactions, making it a valuable compound in medicinal chemistry and drug design.
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(4-methyl-5-oxopyrrolidin-2-yl) piperazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O3/c1-7-6-8(12-9(7)14)16-10(15)13-4-2-11-3-5-13/h7-8,11H,2-6H2,1H3,(H,12,14) |
InChIキー |
QCOUEUAFOWBHCI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1=O)OC(=O)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)









